(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Overview
Description
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C17H21BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a hydroxyl group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their wide application in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling , a biochemical pathway that results in the formation of carbon–carbon bonds. The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.
Result of Action
The primary result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a broad range of organic compounds .
Action Environment
The action of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments, making it a versatile tool in organic synthesis .
Biochemical Analysis
Biochemical Properties
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, particularly for enzymes that utilize diol-containing substrates. The compound has been shown to inhibit serine proteases and other enzymes by forming a stable complex with the active site .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity by forming a reversible covalent bond with nucleophilic residues. This inhibition can lead to changes in the enzyme’s conformation and function. Additionally, the compound can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions can result in alterations in the levels of key metabolites, affecting overall cellular metabolism. The compound’s effects on metabolic pathways are an important area of study, as they can provide insights into its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins and other molecules that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 2-isopropyl-5-methylphenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the boronate ester.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the isopropyl and methyl substituents.
(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBYGNTCONFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584758 | |
Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-74-6 | |
Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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